3,3-Dimethyl-1,2-epoxybutane

Description

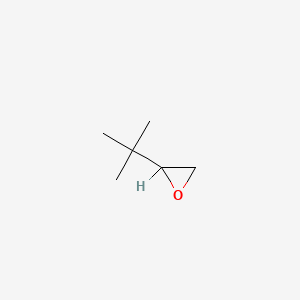

3,3-Dimethyl-1,2-epoxybutane (CAS No. 2245-30-9) is an epoxide with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol . Structurally, it consists of a three-membered oxirane ring substituted with two methyl groups at the third carbon and an ethyl group at the adjacent position (synonyms: tert-Butyloxirane, 2-tert-Butyloxirane) . This compound is commercially available with a purity of ≥95% and serves as a reagent in organic synthesis and analytical standards . Notably, it exhibits antifungal activity against Aspergillus flavus and is associated with microbial metabolism in fermented products like bayberry wine .

Properties

IUPAC Name |

2-tert-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAYDCIZOFDHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-57-5 | |

| Record name | Poly(tert-butylethylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001020954 | |

| Record name | 3,3-Dimethyl-1,2-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245-30-9 | |

| Record name | 2-(1,1-Dimethylethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyloxirane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethyl-1,2-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidizing Agents

The epoxidation step involves the oxidation of the alkene double bond in 3,3-dimethylbutene to the corresponding epoxide. Various oxidizing agents have been reported:

| Oxidizing Agent Type | Examples | Notes |

|---|---|---|

| Peracids | Perbenzoic acid, m-chloroperbenzoic acid, monoperoxyphthalic acid, trifluoroperacetic acid, magnesium monoperoxyphthalate, peracetic acid | Widely used for selective epoxidation under mild conditions |

| Peroxides | Hydrogen peroxide, t-butyl hydroperoxide, dibenzoyl peroxide | Often used with catalysts to improve selectivity |

| Dimethyldioxirane | Generated in situ from acetone and Oxone (potassium peroxymonosulfate) | Particularly preferred for high selectivity and yield |

| NaOCl (Sodium hypochlorite) | Used with catalysts such as Mn-salen or Mn-porphyrins | Catalytic systems enhance epoxidation efficiency |

Reaction Conditions

- Temperature: Typically between -5 °C to 0 °C for peracid or peroxide oxidations to control reaction rate and selectivity.

- Pressure: Atmospheric pressure is common for epoxidation.

- Reaction Time: Approximately 24 hours for complete conversion in many protocols.

- Molar Ratios: Oxidizing agent is used in slight excess, generally 100% to 105% molar equivalent relative to 3,3-dimethylbutene.

Representative Procedure

A preferred method involves in situ generation of dimethyldioxirane by reacting acetone with Oxone in a molar ratio of about 1:5 to 1:9, followed by addition of 3,3-dimethylbutene. The reaction mixture is stirred at low temperature, then the organic layer is separated, dried, and concentrated. Yields of 75–77% have been reported based on gas chromatography analysis.

Isomerization of 3,3-Dimethyl-1,2-epoxybutane (Optional Step)

While the primary focus is on the epoxide preparation, some processes include an isomerization step to convert the epoxide into 3,3-dimethylbutyraldehyde using silica gel or basic lithium salts.

Silica Gel Catalyzed Isomerization

- Conditions: Vapor phase reaction at 200–400 °C, pressure 500–850 psi (preferably 650–750 psi).

- Reaction Time: 2 to 72 hours.

- Silica Gel to Epoxide Ratio: Weight ratio from 10:1 to 1:1, preferably 5:1 to 3:1.

- Process: The epoxide is mixed with silica gel in a reaction vessel flushed with inert gas (argon), heated and stirred to vaporize the epoxide and promote isomerization.

Basic Lithium Salt Catalyzed Isomerization

- Conditions: Reaction time 2 to 24 hours.

- Catalysts: Basic lithium salts.

- Temperature: Typically mild, atmospheric pressure.

- Notes: This method is less common but provides an alternative isomerization route.

Summary Table of Preparation Methods

| Step | Method | Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Epoxidation | Peracids (e.g., m-CPBA), peroxides, dimethyldioxirane (in situ from acetone + Oxone), NaOCl + catalysts | -5 to 0 °C, atmospheric pressure, 24 h | 75–77% yield typical |

| 2 | Isomerization (silica gel) | Silica gel (70–230 mesh) | 200–400 °C, 500–850 psi, 2–72 h, inert atmosphere | Vapor phase reaction, weight ratio silica gel:epoxide 10:1 to 1:1 |

| 2 | Isomerization (basic lithium salt) | Basic lithium salts | Mild temperature, atmospheric pressure, 2–24 h | Alternative isomerization method |

Research Findings and Practical Considerations

- Selectivity: Dimethyldioxirane is particularly favored for its high selectivity and mild reaction conditions, minimizing side reactions and degradation.

- Catalyst Choice: Silica gel is a robust catalyst for isomerization, allowing vapor phase processing suitable for industrial scale.

- Reaction Control: Temperature and pressure are critical parameters in the isomerization step to optimize yield and prevent decomposition.

- Purification: Post-reaction purification typically involves extraction, drying over magnesium sulfate, filtration, and distillation to isolate pure this compound.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1,2-epoxybutane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids, leading to the formation of diols.

Reduction: Reduction of this compound can be achieved using metal hydrides such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and halides, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, halides

Major Products Formed:

Oxidation: Diols

Reduction: Alcohols

Substitution: Substituted oxirane derivatives

Scientific Research Applications

Organic Synthesis

3,3-Dimethyl-1,2-epoxybutane serves as a crucial building block in organic synthesis. It is utilized for the preparation of complex molecules and intermediates in various chemical reactions. Notably, it has been employed in the synthesis of:

- Isotebuconazole : A fungicide used in agriculture.

- Pivaloylacetonitrile : A precursor for herbicides and pharmaceutical compounds.

The compound's ability to undergo reactions such as oxidation, reduction, and nucleophilic substitution enhances its utility in creating diverse chemical entities .

Biological Studies

In biological research, this compound is investigated for its interactions with enzymes. Specifically, studies have shown that rabbit liver microsomal epoxide hydrolase can catalyze the hydrolysis of this compound, demonstrating substrate enantioselectivity. This property suggests potential applications in chiral resolution processes and enzyme-substrate interaction studies .

Medicinal Chemistry

The compound has garnered attention for its potential role in drug development. It acts as an intermediate in synthesizing pharmaceutical agents, particularly those targeting specific biological pathways. Research indicates that derivatives of this compound may exhibit therapeutic properties .

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and resins due to its reactivity. Its application extends to manufacturing processes where it serves as a reactive monomer or crosslinking agent . The compound's versatility also allows it to function as a stabilizer for various chemical formulations.

Food Preservation

Recent studies have highlighted the production of this compound by certain marine bacteria, such as Staphylococcus saprophyticus. This volatile organic compound exhibits significant inhibitory activity against the growth of Aspergillus flavus, indicating potential applications in food preservation and safety .

Reactivity

The oxirane ring of this compound is highly strained and reactive. Key reactions include:

- Oxidation : The ring can be opened using oxidizing agents like hydrogen peroxide or peracids to form diols.

- Reduction : Reduction with metal hydrides such as lithium aluminum hydride yields alcohols.

- Nucleophilic Substitution : The epoxide can react with nucleophiles (amines, thiols) leading to substituted products.

Case Study 1: Enzymatic Hydrolysis

Research involving rabbit liver microsomal epoxide hydrolase demonstrated that this enzyme preferentially hydrolyzes one enantiomer of this compound over another. This finding has implications for understanding enzyme specificity and developing biocatalytic processes for synthesizing chiral compounds .

Case Study 2: Antifungal Activity

A study on Staphylococcus saprophyticus strain L-38 revealed that this bacterium produces this compound as a volatile compound with antifungal properties against Aspergillus flavus. This discovery opens avenues for exploring natural preservatives in food technology .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,2-epoxybutane involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through various pathways, depending on the reagents and conditions used. The molecular targets and pathways involved include nucleophilic attack on the oxirane ring, leading to the formation of new bonds and the generation of different products.

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Molecular Properties of 3,3-Dimethyl-1,2-epoxybutane and Analogs

Key Differences :

- Epoxide vs. Diene Reactivity : Unlike 2,3-dimethyl-1,3-butadiene (a diene), this compound lacks conjugated double bonds, making it less reactive in polymerization or photooxidation reactions .

- Steric Effects : The tert-butyl group in this compound introduces steric hindrance, reducing nucleophilic attack susceptibility compared to smaller epoxides like 3-methyl-1,2-epoxybutane .

Reactivity in Chemical Reactions

Acid-Induced Rearrangement :

- 3-Methyl-1,2-epoxybutane: Reacts with nitrous acid to yield 3-methyl-2-butanone (30%) via hydride migration .

Photooxidation and Aerosol Formation :

Key Insights :

Physical and Volatile Properties

Volatility in Food Systems :

Biological Activity

3,3-Dimethyl-1,2-epoxybutane (3-DE) is a volatile organic compound produced by certain microorganisms, notably the marine bacterium Staphylococcus saprophyticus strain L-38. This compound has garnered attention for its significant biological activities, particularly its antifungal properties against various phytopathogenic fungi, including Aspergillus flavus, which is known for its role in aflatoxin production.

- Chemical Formula : CHO

- Molecular Weight : 100.16 g/mol

- CAS Number : 2245-30-9

- IUPAC Name : this compound

Antifungal Activity

Research indicates that 3-DE exhibits strong inhibitory effects on the germination and growth of A. flavus. In vitro studies have shown that exposure to synthetic 3-DE can completely inhibit conidial germination and mycelial growth of this fungus. This was demonstrated through non-contact confrontation assays where the bacterium L-38 was cultured alongside A. flavus under controlled conditions.

Key Findings

-

Inhibition of Aflatoxin Production :

- The presence of 3-DE significantly reduced aflatoxin biosynthesis in A. flavus cultures. This is crucial for food safety as aflatoxins are potent carcinogens that pose serious health risks.

- Mechanism of Action :

-

Broad Spectrum Antifungal Activity :

- Besides A. flavus, 3-DE has shown effectiveness against several other pathogenic fungi, including:

Case Study: Application in Food Safety

In a controlled experiment, maize and peanuts artificially inoculated with A. flavus were treated with cultures of S. saprophyticus L-38 in sealed chambers. The results showed significant inhibition of fungal germination and aflatoxin production under high water activity conditions, suggesting practical applications in post-harvest food safety measures .

Data Table: Antifungal Efficacy of 3-DE Against Various Fungi

| Fungal Species | Inhibition Observed (%) | Remarks |

|---|---|---|

| Aspergillus flavus | 100 | Complete inhibition |

| Aspergillus niger | 85 | Strong inhibition |

| Fusarium verticillioides | 78 | Moderate inhibition |

| Fusarium graminearum | 70 | Moderate inhibition |

| Sclerotinia sclerotiorum | 90 | High inhibition |

| Rhizoctonia solani | 75 | Moderate inhibition |

| Alternaria alternata | 80 | Strong inhibition |

| Monilinia fructicola | 88 | Strong inhibition |

| Botrytis cinerea | 82 | Strong inhibition |

Q & A

Q. What are the established synthetic routes for 3,3-Dimethyl-1,2-epoxybutane, and how do reaction conditions influence yield?

The primary synthesis involves epoxidation of 3-methyl-1-butene using peracid catalysts (e.g., mCPBA). Key parameters include:

- Temperature : Optimal yields are achieved at 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or ethers are preferred for solubility and stability of the epoxide.

- Catalyst stoichiometry : A 1.1–1.3 molar ratio of peracid to alkene ensures complete conversion .

Post-synthesis purification typically employs fractional distillation under reduced pressure (e.g., 30–50 mmHg) to isolate the epoxide (95%+ purity) .

Q. How is this compound structurally characterized in academic research?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (geminal dimethyl groups) and δ 2.5–3.5 ppm (epoxide protons).

- ¹³C NMR : Resonances at 18–22 ppm (CH₃ groups) and 50–60 ppm (epoxide carbons).

- IR Spectroscopy : Strong absorbance at ~850 cm⁻¹ (C-O-C stretching in epoxide) .

- Mass Spectrometry : Molecular ion peak at m/z 100 (C₆H₁₂O⁺) with fragmentation patterns confirming branching .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatility (vapor pressure: ~10 mmHg at 25°C).

- First Aid :

Advanced Research Questions

Q. What reaction mechanisms explain the decomposition of this compound under acidic conditions?

Nitrous acid (HNO₂) induces acid-catalyzed ring-opening , yielding 3-methyl-2-butanone (30%) via hydride migration and 3-methyl-1,2-epoxybutane (10%) through competing pathways. The mechanism involves:

Protonation of the epoxide oxygen.

Nucleophilic attack by water or nitrite ion.

Rearrangement favoring tertiary carbocation stability (Markovnikov orientation) .

Q. How does thermal stability impact applications of this compound in polymer chemistry?

At temperatures >120°C, the epoxide undergoes thermal cleavage to form α-oxo-thioketone intermediates, which react with dienes (e.g., isoprene) to yield regioselective thiapyran derivatives . This limits its use in high-temperature polymerization but enables tailored heterocyclic synthesis .

Q. What analytical methods resolve contradictions in quantifying trace this compound in complex matrices?

Q. How do steric effects influence the reactivity of this compound in nucleophilic ring-opening reactions?

The geminal dimethyl groups create steric hindrance, slowing nucleophilic attack. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.